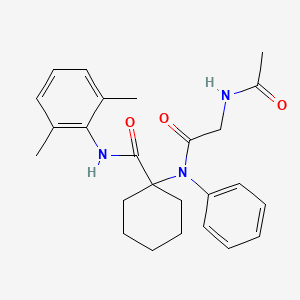
1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE
Overview
Description
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is an organic compound that features a furan ring attached to a cyclohexane ring with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE typically involves the reaction of furan derivatives with cyclohexane-1,3-dione under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by esterification to introduce the diethyl ester groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The carbonyl groups in the cyclohexane ring can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Furfural derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-DIETHYL 2-(FURAN-2-YL)-4,6-DIOXOCYCLOHEXANE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the ester groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan with similar reactivity.
2,5-Furandicarboxylic Acid: A dicarboxylic acid derivative of furan used in polymer production.
3-(2-Furyl)acrylic Acid: A furan derivative with applications in sustainable chemistry.
Uniqueness
Diethyl 2-(2-furyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is unique due to its combination of a furan ring with a cyclohexane ring and ester groups, providing a versatile scaffold for various chemical modifications and applications .
Properties
IUPAC Name |
diethyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-3-21-15(19)12-9(17)8-10(18)13(16(20)22-4-2)14(12)11-6-5-7-23-11/h5-7,12-14H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDCJYOIITUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-3-(4-METHYLPHENYL)-2-[(5Z)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4291438.png)
![4-{[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]METHYL}-6-MORPHOLINO-1,3,5-TRIAZIN-2-AMINE](/img/structure/B4291444.png)

![ETHYL 1-{[6-BROMO-3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}-4-PHENYL-4-PIPERIDINECARBOXYLATE](/img/structure/B4291449.png)
![3-(diethylsulfamoyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4291453.png)


![7-CHLORO-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]QUINOLIN-4-AMINE](/img/structure/B4291467.png)

![2-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4291480.png)
![(2Z,5E)-3-ethyl-2-(ethylimino)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B4291485.png)
![(4E)-4-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3-CHLOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B4291496.png)
![4-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4291506.png)

